molecular formula C7H5NO3S2 B178511 Benzo[d]thiazole-6-sulfonic acid CAS No. 145708-16-3

Benzo[d]thiazole-6-sulfonic acid

Cat. No. B178511
Key on ui cas rn: 145708-16-3
M. Wt: 215.3 g/mol
InChI Key: UGDMYHVETQRVGB-UHFFFAOYSA-N
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Patent
US07098202B2

Procedure details

Thionyl chloride (4 mL) was added to a suspension of the benzothiazole-6-sulfonic acid (0.60 g, 2.79 mmol) in dichloroethane (15 mL) and the reaction mixture was heated at reflux and dimethylformamide (5 mL) was added to the reaction mixture to yield a clear solution. After 1.5 hr. at reflux, the solvent was removed in vacuo and excess HCl and thionyl chloride was chased by evaporation with dichloroethane.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[S:5]1[C:9]2[CH:10]=[C:11]([S:14]([OH:17])(=O)=[O:15])[CH:12]=[CH:13][C:8]=2[N:7]=[CH:6]1.CN(C)C=O>ClC(Cl)C>[Cl:3][S:14]([C:11]1[CH:12]=[CH:13][C:8]2[N:7]=[CH:6][S:5][C:9]=2[CH:10]=1)(=[O:17])=[O:15]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.6 g
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)S(=O)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
to yield a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo and excess HCl and thionyl chloride
CUSTOM
Type
CUSTOM
Details
was chased by evaporation with dichloroethane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClS(=O)(=O)C1=CC2=C(N=CS2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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